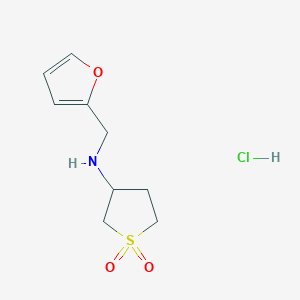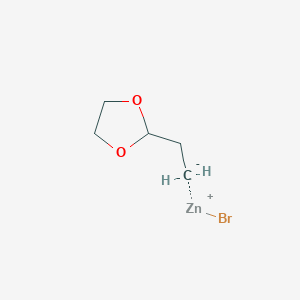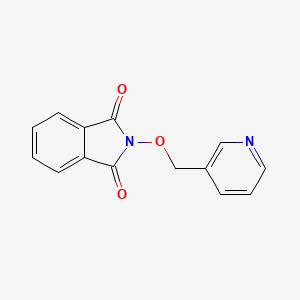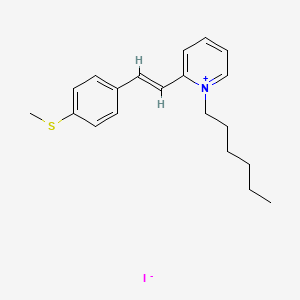
1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide
概要
説明
1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide is a chemical compound with the molecular formula C20H26INS and a molecular weight of 439.4 g/mol. This compound is characterized by the presence of a pyridinium core substituted with a hexyl group and a styryl group containing a methylthio substituent. It is primarily used in research settings and has various applications in chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction where a pyridine derivative reacts with an alkyl halide, such as hexyl iodide, under basic conditions.
Styryl Group Introduction: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired styryl group.
Methylthio Substitution: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent, such as methylthiol, under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The styryl group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or azide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium cyanide, sodium azide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Corresponding substituted pyridinium salts.
科学的研究の応用
1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用機序
The mechanism of action of 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular components, such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Hexyl-2-(4-methoxystyryl)pyridin-1-ium iodide: Similar structure but with a methoxy group instead of a methylthio group.
1-Hexyl-2-(4-chlorostyryl)pyridin-1-ium iodide: Similar structure but with a chloro group instead of a methylthio group.
1-Hexyl-2-(4-nitrostyryl)pyridin-1-ium iodide: Similar structure but with a nitro group instead of a methylthio group.
Uniqueness
1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
特性
IUPAC Name |
1-hexyl-2-[2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26NS.HI/c1-3-4-5-7-16-21-17-8-6-9-19(21)13-10-18-11-14-20(22-2)15-12-18;/h6,8-15,17H,3-5,7,16H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCWHNGKCCRWJI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)SC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694277 | |
| Record name | 1-Hexyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307952-95-0 | |
| Record name | 1-Hexyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


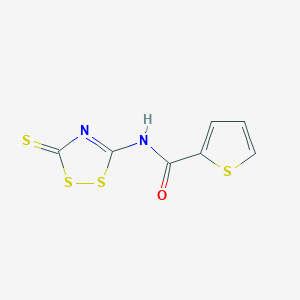
![N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide](/img/structure/B3123397.png)


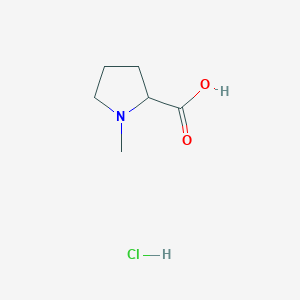

![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)


